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In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-

regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for

tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides

a comparative overview of Tizaterkib (ATG-017/AZD0364) and other notable ERK1/2 inhibitors

currently in clinical development, with a focus on available clinical trial data, experimental

protocols, and mechanism of action.

The Role of ERK1/2 in Oncology
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase

(MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation,

and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF

and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this

cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a

potential strategy to overcome both primary and acquired resistance to upstream inhibitors

(e.g., BRAF and MEK inhibitors).
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Tizaterkib is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and

inhibiting the activity of these kinases, Tizaterkib prevents the phosphorylation of downstream

substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK

pathway.

A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249)

evaluated the safety, pharmacokinetics, and preliminary efficacy of Tizaterkib in patients with

refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway.

The trial established a maximum tolerated dose (MTD) and provided initial insights into the

safety and anti-tumor activity of this agent. While the trial was terminated due to a

reprioritization of the developer's pipeline, the data presented at the 2024 American Society of

Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.

Comparative Analysis of ERK1/2 Inhibitors in
Clinical Trials
To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data

for Tizaterkib and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996,

ASTX029, and Ravoxertinib (GDC-0994).

Table 1: Comparison of Phase 1 Efficacy Data for Select
ERK1/2 Inhibitors
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Inhibitor
Trial

Identifier

Patient

Population

Number of

Patients

(Efficacy

Evaluable)

Overall

Response

Rate

(ORR)

Disease

Control

Rate

(DCR)

(CR+PR+

SD)

Key

Tumor

Types with

Response

s

Tizaterkib

(ATG-017)

NCT04305

249

Advanced

solid

tumors with

RAS-

MAPK

alterations

21
4.8% (1

PR)[1]

42.8% (1

PR + 8 SD)

[1]

Mesonephr

ic-like

ovarian

adenocarci

noma

(KRAS

G12V)[1]

Ulixertinib

(BVD-523)

NCT01781

429

Advanced

solid

tumors with

MAPK

mutations

81 (in dose

expansion)

14% (11

PR)

Not

Reported

NRAS-

mutant,

BRAF

V600-

mutant,

and non-

V600

BRAF-

mutant

solid

tumors

LY3214996
NCT02857

270

Advanced

cancer
51

Tumor

regression

in 7

patients

Stable

disease >

4 months

in 4

patients

BRAF-

mutant and

non-BRAF

mutant

cancers

ASTX029 NCT03520

075

Relapsed/r

efractory

solid

tumors

76 4 PRs Not

Reported

KRAS-

mutant

NSCLC,

KRAS-

mutant
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pancreatic

cancer

Ravoxertini

b (GDC-

0994)

NCT01875

705

Advanced

solid

tumors

47
Not

Reported

Not

Reported

Not

Reported

CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell

Lung Cancer.
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Inhibitor

Recommended

Phase 2 Dose

(RP2D) / MTD

Common Treatment-

Related Adverse

Events (TRAEs)

Dose-Limiting

Toxicities (DLTs)

Tizaterkib (ATG-017) 20mg BID (MTD)[1]

Gastrointestinal, skin,

and ocular adverse

events[2]

Grade 3 diarrhea,

grade 3 retinopathy,

grade 3 acneiform

dermatitis, grade 2

blurred vision (at

doses >20mg BID)[1]

Ulixertinib (BVD-523) 600mg BID (RP2D)

Diarrhea (48%),

fatigue (42%), nausea

(41%), dermatitis

acneiform (31%)

Not specified in

provided results

LY3214996
Not specified in

provided results

Nausea, vomiting,

diarrhea, dermatitis

acneiform, fatigue,

pruritus, blurred vision

Grade 3 cough and

fatigue, G3

dehydration,

increased creatinine,

G3 increased CPK,

G3 rash > 7 days,

renal failure

ASTX029 200mg daily (RDE)
Ocular AEs, nausea,

diarrhea, fatigue, rash

Grade 2 central

serous retinopathy,

grade 3

maculopapular rash

Ravoxertinib (GDC-

0994)

Not specified in

provided results

Not specified in

provided results

Not specified in

provided results

BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE:

Recommended Dose for Expansion; AEs: Adverse Events.

Experimental Protocols: A Look at Phase 1 Trial
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The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-

escalation design to determine safety, tolerability, and the MTD or RP2D.

Tizaterkib (ERASER Trial - NCT04305249) Monotherapy
Dose Escalation:

Objective: To evaluate the safety, pharmacokinetics, and MTD of Tizaterkib in patients with

refractory advanced solid tumors.

Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring

activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at

increasing doses of Tizaterkib.

Methodology: Tizaterkib was administered orally on a continuous dosing schedule. Safety

was assessed by monitoring for treatment-emergent adverse events (TEAEs) and DLTs.

Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST)

v1.1. Pharmacokinetic parameters were also assessed.[1]

Patient Enrollment

Treatment & Evaluation

Primary Outcomes
Patient Screening

(Advanced Solid Tumors,
RAS-MAPK Alterations)

Informed Consent Enrollment into
Dose Cohorts

3+3 Dose Escalation
(Continuous Dosing)

Safety Monitoring
(AEs, DLTs)

Pharmacokinetic
Sampling

Efficacy Assessment
(RECIST v1.1) MTD Determination RP2D Identification Safety Profile

Characterization

Click to download full resolution via product page

Caption: Generalized Phase 1 Dose-Escalation Workflow for ERK1/2 Inhibitors.
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All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2.

The intended mechanism is to block the phosphorylation of numerous downstream substrates

that are involved in cell cycle progression and survival.

Growth Factor

Receptor Tyrosine
Kinase (RTK)

RAS

RAF

MEK1/2

ERK1/2

Downstream Targets
(e.g., RSK, c-Myc, ELK1)

Cell Proliferation
& Survival

Tizaterkib &
Other ERK1/2 Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified MAPK Signaling Pathway and the Target of ERK1/2 Inhibitors.

Discussion and Future Directions
The clinical data gathered to date for Tizaterkib and other ERK1/2 inhibitors demonstrates a

consistent safety profile characterized by manageable gastrointestinal, dermatological, and

ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in

heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway

alterations.

The partial response observed with Tizaterkib in a patient with a KRAS G12V mutation is

encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the

overall response rate for Tizaterkib in this small Phase 1 study was modest, the achievement

of stable disease in over a third of patients suggests a potential for disease control.

Direct cross-trial comparisons are inherently limited by differences in patient populations, study

designs, and the small sample sizes of these early-phase trials. However, the collective data

suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus

on identifying predictive biomarkers to select patients most likely to benefit from these therapies

and exploring rational combination strategies to enhance efficacy and overcome resistance.

The ongoing investigation of Tizaterkib in combination with the immune checkpoint inhibitor

nivolumab is a prime example of such a strategy, aiming to leverage potential synergies

between MAPK pathway inhibition and immunotherapy.
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clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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